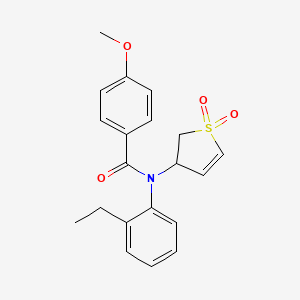

![molecular formula C12H11ClF3N3S B2812799 4-[3-氯-5-(三氟甲基)吡啶-2-基]-N-(异丙基)-1,3-噻唑-2-胺 CAS No. 2060750-71-0](/img/structure/B2812799.png)

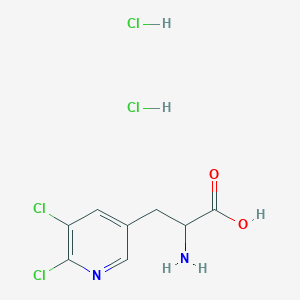

4-[3-氯-5-(三氟甲基)吡啶-2-基]-N-(异丙基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine” is a derivative of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are majorly used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .

科学研究应用

Agrochemical Applications

This compound is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridine (TFMP) derivatives, including this compound, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives, including this compound, are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . This suggests that this compound could have potential applications in veterinary medicine.

Synthesis of Crop-Protection Products

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . This compound could potentially be used in the synthesis of these products.

Organic Synthesis

3-chloro-5-(trifluoromethyl)pyridin-2-ol, a commonly used reagent in organic synthesis, is widely used in the fields of drug synthesis, pesticide synthesis, and material chemistry . As a fluoro-substituted reagent, it can participate in alkylation reaction, chlorination reaction, and so on .

Insecticide Applications

The presence of fluorine and pyridine structure in this compound results in superior pest control properties when compared to traditional phenyl-containing insecticides .

作用机制

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl Transferase (PPTase) . PPTases are essential for bacterial cell viability and virulence .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thwarting bacterial growth .

Biochemical Pathways

The compound affects the post-translational modification pathway catalyzed by PPTases . By inhibiting PPTase, it attenuates secondary metabolism in bacteria . This disruption of secondary metabolism can lead to a decrease in bacterial virulence .

Pharmacokinetics

The compound has been shown to possess antibacterial activity in the absence of a rapid cytotoxic response in human cells . This suggests that it has good bioavailability and can reach its target in the bacterial cell without causing significant harm to human cells .

Result of Action

The result of the compound’s action is a decrease in bacterial growth and virulence . For example, an advanced analogue of this compound was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This indicates that the compound’s action can lead to a decrease in the production of certain bacterial metabolites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound . Therefore, the presence of efflux pumps in the bacterial environment can reduce the efficacy of the compound .

属性

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-propan-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3N3S/c1-6(2)18-11-19-9(5-20-11)10-8(13)3-7(4-17-10)12(14,15)16/h3-6H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNQVMCBGNLPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)-1,3-thiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2812716.png)

![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)

![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)

![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)

![4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2812729.png)

![3-((5-(propylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2812732.png)

![8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2812737.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2812739.png)